molecular formula C19H21N5OS B2930869 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 577696-69-6

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2930869
CAS No.: 577696-69-6
M. Wt: 367.47
InChI Key: QSWIQVDISOTSSR-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a high-purity chemical compound designed for research use in medicinal chemistry and drug discovery. This molecule features a 1,2,4-triazole core, a heterocyclic scaffold renowned for its significant pharmacological potential and broad biological activities . The 1,2,4-triazole ring is known to form key hydrogen bonds, π-stacking, and dipole-dipole interactions with biological targets, making it a valuable scaffold in the design of enzyme inhibitors . This specific analogue incorporates a thioether bridge and an N-phenyl acetamide moiety, structural features that are frequently employed in the development of novel bioactive molecules targeting various diseases . Compounds based on the 1,2,4-triazole structure have demonstrated diverse therapeutic applications in research settings, including investigation as anti-inflammatory agents through lipoxygenase (LOX) inhibition , as serine protease inhibitors with potential antiviral effects , and as anticancer agents in cellular models . This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-5-4-6-15(9-12)18-22-23-19(24(18)20)26-11-17(25)21-16-8-7-13(2)14(3)10-16/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWIQVDISOTSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydroxide or potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the nitro group (if present) to an amine is possible using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in the areas of infectious diseases and cancer treatment. Its ability to interact with biological targets makes it a promising lead compound for further investigation.

Industry

Industrially, the compound could be used in the development of new agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by inhibiting enzymes or interacting with DNA or proteins. The compound could inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death or growth inhibition.

Comparison with Similar Compounds

The following analysis categorizes structurally analogous compounds based on substituent variations and their impact on physicochemical and biological properties.

Substituent Variations on the Triazole Core
Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity References
Target Compound R1 = m-tolyl, R2 = NH₂, R3 = 3,4-diMePh C₂₀H₂₂N₆OS 402.49 Not reported Inferred from analogs
2-[[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,4-dimethoxyphenyl)acetamide R1 = 2-F-Ph, R2 = NH₂, R3 = 3,4-diOMePh C₁₉H₂₀FN₅O₃S 417.46 Not reported Potential CNS modulation
2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-chloro-2-methylphenyl)acetamide R1 = 4-Cl-Ph, R2 = NH₂, R3 = 4-Cl-2-MePh C₁₇H₁₅Cl₂N₅OS 408.31 Not reported Antiviral (ACE2 binding: −5.51 kcal/mol)
2-[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,4-dimethylphenyl)acetamide R1 = CF₃, R2 = NH₂, R3 = 2,4-diMePh C₁₄H₁₅F₃N₅OS 362.36 Not reported Enhanced metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, CF₃) improve binding affinity in biological targets (e.g., ACE2, reverse transcriptase) by enhancing electrostatic interactions .
Heterocyclic and Bulky Aryl Modifications
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Activity References
2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide R1 = pyridin-2-yl, R2 = allyl, R3 = Br C₁₉H₁₇N₅OSBr₂ 523.24 Not reported Anticancer (DNA intercalation)
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide R1 = thiophen-2-yl, R2 = allyl, R3 = napthyl C₂₁H₁₉N₅OS₂ 421.53 Not reported Antimicrobial
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1 = 3-pyridinyl, R2 = Et, R3 = 4-EtPh C₁₉H₂₂N₆OS 382.48 Not reported Orco agonist (insect olfaction)

Key Observations :

  • Heterocyclic substituents (e.g., pyridinyl, thiophenyl) enhance π-π stacking with biological targets, critical for enzyme inhibition (e.g., reverse transcriptase in HIV) .
  • Bulky groups (e.g., naphthyl in ) reduce solubility but improve target specificity .

Biological Activity

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial steps include the formation of the triazole ring through the reaction of an appropriate hydrazine derivative with a nitrile or ester under basic conditions. Subsequent coupling reactions link the triazole moiety to the acetamide structure, often utilizing various catalysts to enhance yield and selectivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (prostate cancer)0.67
HCT-116 (colon cancer)0.80
ACHN (renal cancer)0.87

These values indicate significant cytotoxic effects, suggesting that this compound may inhibit tumor growth effectively.

The mechanism behind the biological activity of this compound involves several pathways:

  • Inhibition of Enzymatic Activity : It is suggested that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways within cancer cells, leading to programmed cell death.

Case Studies

A notable study evaluated a series of triazole derivatives for their anticancer activity using MTT assays. Among them, compounds similar to this compound exhibited significant cytotoxicity against various cancer types:

  • MDA-MB-435 (melanoma) : Noted for high sensitivity with a growth percent (GP) of 15.43.
  • T-47D (breast cancer) : Showed GP values indicating effective growth inhibition at lower concentrations.

Other Biological Activities

Beyond anticancer effects, triazole derivatives are also recognized for:

  • Antimicrobial Activity : Some studies report their efficacy against bacterial strains by disrupting cell wall synthesis mechanisms.
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated potential in reducing inflammation markers in vitro.

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